REACTION_CXSMILES
|
F.[Si]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[O:17][C:18]3[C:24]([CH:25]=[CH2:26])=[CH:23][CH:22]=[CH:21][C:19]=3[N:20]=2)=[CH:12][C:11]=1[F:27])(C(C)(C)C)(C)C.C1C[O:31]CC1.C(#N)C>O>[F:27][C:11]1[CH:12]=[C:13]([C:16]2[O:17][C:18]3[C:24]([CH:25]=[CH2:26])=[CH:23][C:22]([OH:31])=[CH:21][C:19]=3[N:20]=2)[CH:14]=[CH:15][C:10]=1[OH:9]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
F
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Name
|
2-(4-{[tert-butyl(dimethyl)silyl]oxy}-3-fluorophenyl)-7-vinyl-1,3-benzoxazole
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=C(C=C(C=C1)C=1OC2=C(N1)C=CC=C2C=C)F
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 65° C. for 8 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered oft
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Crystallization of the product from acetone/ethyl ether
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1O)C=1OC2=C(N1)C=C(C=C2C=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |